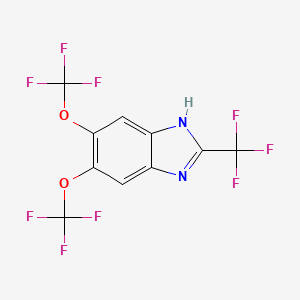
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is characterized by the presence of trifluoromethoxy and trifluoromethyl groups, which contribute to its unique chemical properties. Fluorinated compounds are often of interest in various fields of research due to their enhanced stability, lipophilicity, and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a benzimidazole core. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.
化学反应分析
Types of Reactions
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy or trifluoromethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, polar aprotic solvents (DMSO, acetonitrile)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of key enzymes or signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
5,6-Dimethoxy-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with methoxy groups instead of trifluoromethoxy groups.
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with chloro groups instead of trifluoromethoxy groups.
5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with fluoro groups instead of trifluoromethoxy groups.
Uniqueness
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
113638-37-2 |
|---|---|
分子式 |
C10H3F9N2O2 |
分子量 |
354.13 g/mol |
IUPAC 名称 |
5,6-bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H3F9N2O2/c11-8(12,13)7-20-3-1-5(22-9(14,15)16)6(2-4(3)21-7)23-10(17,18)19/h1-2H,(H,20,21) |
InChI 键 |
WQDBYYRGGDKJCS-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1OC(F)(F)F)OC(F)(F)F)N=C(N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


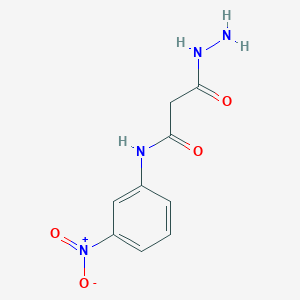
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
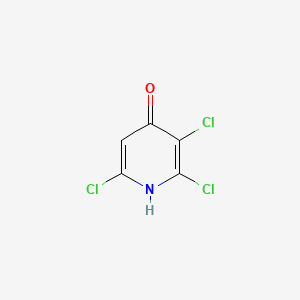
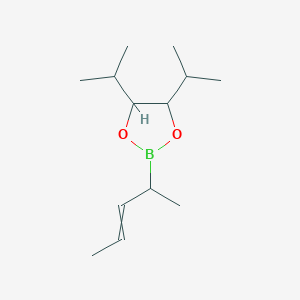
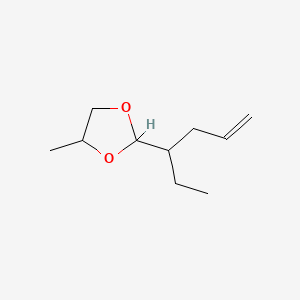

![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)


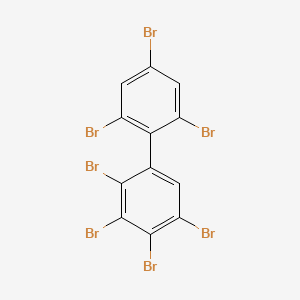
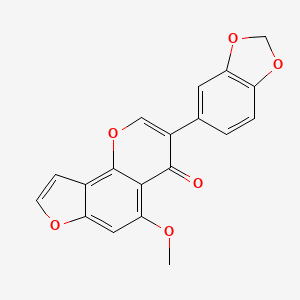
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
